molecular formula C11H20ClNO4 B2486234 Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride CAS No. 2172010-21-6

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride

Cat. No.: B2486234
CAS No.: 2172010-21-6
M. Wt: 265.73
InChI Key: UDLGKHMMZXVJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO4 and its molecular weight is 265.73. The purity is usually 95%.
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Scientific Research Applications

Toxicity and Mutagenicity Studies

A comprehensive review of the toxicity of aminoxyl radicals, including derivatives similar to Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride, suggests these compounds generally possess low toxicity and are not mutagenic. Evaluations in vitro, using strains of Salmonella typhimurium, confirmed the nonmutagenicity of several aminoxyl radicals (Sosnovsky, 1992).

Biopolymer Modifications

The chemical modification of xylan to create biopolymer ethers and esters demonstrates the potential of compounds like this compound in generating materials with specific functional properties. These modifications lead to the formation of xylan esters, which can be used in drug delivery applications, showcasing the versatile applicability of similar compounds in material science (Petzold-Welcke et al., 2014).

Stereochemistry and Pharmacological Profiles

Research on the stereochemistry of structural analogs based on the pyrrolidin-2-one pharmacophore, closely related to this compound, provides insights into the relationship between the configuration of stereocenters and the biological properties of these compounds. This highlights the compound's relevance in the development of pharmacological agents, especially central nervous system agents to facilitate memory processes and cognitive functions (Veinberg et al., 2015).

Metabolic Functionalization and Pharmacologic Activity

Studies on the metabolic functionalization of alkyl moieties in drug molecules, including hydroxy and carboxy functionalization, provide insights into the pharmacological activities of metabolites. This understanding is crucial for predicting the pharmacologic activity of small drug molecules and their metabolites, making compounds like this compound significant in drug development and metabolic studies (El-Haj & Ahmed, 2020).

Industrial Applications of Oxidized Starches

Research on the oxidation of starch molecules, leading to the formation of carbonyl and carboxyl groups, highlights the potential industrial applications of similar compounds in both food and non-food sectors. Understanding the effects of oxidation on properties like molecular structure and thermal behavior is pivotal for the development of novel materials, underscoring the industrial relevance of compounds similar to this compound (Vanier et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4.ClH/c1-15-9(13)10(3-6-16-7-4-10)11(14)2-5-12-8-11;/h12,14H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLGKHMMZXVJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C2(CCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.